Monomethyl ethylphosphonate

Beschreibung

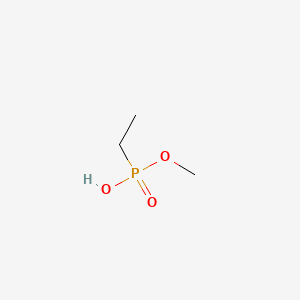

Monomethyl ethylphosphonate (CAS: 1832-53-7), also referred to as ethyl methylphosphonate or monoethyl methylphosphonate, is a phosphonate ester with the molecular formula C₃H₉O₃P and a molecular weight of 124.08 g/mol . Its structure consists of a methyl group directly bonded to the phosphorus atom and an ethyl ester group replacing one hydroxyl group of methylphosphonic acid (CH₃-P(O)(OH)(OCH₂CH₃)). This compound is synthesized via hydrolysis of diethyl esters or through nucleophilic substitution reactions involving phosphonate precursors .

Eigenschaften

CAS-Nummer |

34637-92-8 |

|---|---|

Molekularformel |

C3H9O3P |

Molekulargewicht |

124.08 g/mol |

IUPAC-Name |

ethyl(methoxy)phosphinic acid |

InChI |

InChI=1S/C3H9O3P/c1-3-7(4,5)6-2/h3H2,1-2H3,(H,4,5) |

InChI-Schlüssel |

SMNZHEHSKZSQLM-UHFFFAOYSA-N |

Kanonische SMILES |

CCP(=O)(O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Monomethyl ethylphosphonate can be synthesized through various methods. One common approach involves the reaction of ethylphosphonic dichloride with methanol under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure optimal yield. Another method involves the hydrolysis of phosphonate esters, which can be achieved under both acidic and basic conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to maintain precise reaction conditions. The use of continuous flow reactors and automated systems helps in achieving high purity and yield, making the process efficient and cost-effective.

Analyse Chemischer Reaktionen

Hydrolysis and Stability

Monomethyl ethylphosphonate undergoes pH-dependent hydrolysis to yield ethylphosphonic acid and methanol . Data from analogous phosphonates (e.g., dimethyl phosphonate) suggest:

| pH | Half-Life (Hours) | Primary Products |

|---|---|---|

| 4 | ~470 | Ethylphosphonic acid, Methanol |

| 7 | ~3 | Rapid decomposition |

| 9 | <0.3 | Complete hydrolysis |

Mechanism: Base-catalyzed nucleophilic attack on the phosphorus center accelerates cleavage of the P–O bond3.

Enzymatic Degradation

FAD-Dependent Oxidoreductases (e.g., PbfC, PbfD1, PbfD2) catalyze oxidative cleavage of this compound analogs (e.g., M₁AEP):

-

Reaction :

-

Evidence : NMR studies confirm methylamine and PAA as products4.

-

Efficiency : Enzymes exhibit substrate specificity, with PbfD1 showing higher activity toward ethyl-substituted phosphonates4.

Thermal Decomposition

At elevated temperatures (>160°C), this compound decomposes via radical pathways , releasing:

-

Phosphorus oxides (POₓ)

-

Ethylene

-

Methanol

Applications: This reactivity underpins its use as a flame retardant, though decomposition kinetics remain understudied1.

Environmental Fate

In aquatic systems, this compound partitions into water (log Kₒw = -1.2) and undergoes:

Wissenschaftliche Forschungsanwendungen

Monomethyl ethylphosphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals

Wirkmechanismus

The mechanism by which monomethyl ethylphosphonate exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting normal metabolic processes. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Phosphonate Compounds

Phosphonate esters share a carbon-phosphorus (C-P) bond, distinguishing them from phosphate esters (C-O-P). Below is a detailed comparison of monomethyl ethylphosphonate with structurally related phosphonates.

Table 1. Comparative Analysis of this compound and Analogous Compounds

Key Findings

Structural Isomerism: this compound and DMMP share the same molecular formula (C₃H₉O₃P) but differ in structure. This compound is a monoester, while DMMP is a diester with two methyl groups .

Metabolic Pathways: DEEP undergoes partial hydrolysis to ethyl ethylphosphonate and ethylphosphonate in rats, while DMMP is excreted unchanged or as methyl phosphonate . this compound’s metabolism remains uncharacterized in the provided evidence.

DEEP and DMMP are linked to renal toxicity in male rats due to α(2u)-globulin accumulation .

Chemical Stability and Industrial Use

- Phosphonates vs. Phosphates : Phosphonates (C-P bond) are more hydrolytically stable than phosphates (C-O-P bond), making them suitable for long-term industrial applications .

- Functionalization: Ethyl 4-nitrophenyl ethylphosphonate’s nitroaryl group enhances steric hindrance, reducing enzymatic activity compared to simpler esters like this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.